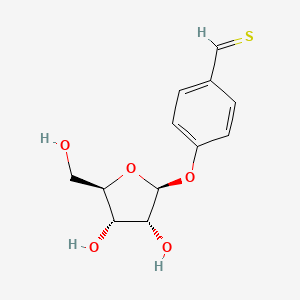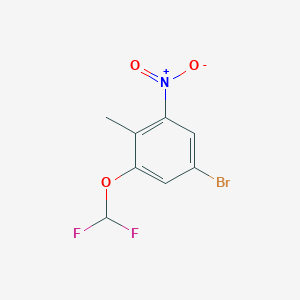
4-Bromo-2-difluoromethoxy-6-nitrotoluene
Vue d'ensemble
Description
4-Bromo-2-difluoromethoxy-6-nitrotoluene (4-Br-2-DFM-6-NT) is an aromatic nitro compound with a wide range of applications in organic synthesis. It is a versatile intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds. Its chemical structure is composed of a six-membered ring with a bromine atom, two fluorine atoms, a methoxy group, and a nitro group. The compound is a colorless solid that is stable under normal conditions and can be used in various organic reactions.
Applications De Recherche Scientifique
4-Br-2-DFM-6-NT has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of metal-organic frameworks (MOFs), which are useful for catalysis, gas storage, and drug delivery. Additionally, 4-Br-2-DFM-6-NT has been used in the synthesis of polymers, which are useful for a variety of applications, such as drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of 4-Br-2-DFM-6-NT is largely dependent on the reaction in which it is used. In the Sonogashira reaction, the palladium catalyst activates the halogenated compound and the alkynyl halide, allowing them to react and form a carbon-carbon bond. The product of this reaction is then nitrated with nitric acid and a base, resulting in the formation of 4-Br-2-DFM-6-NT. In other reactions, the mechanism of action may be different, depending on the reactants and conditions used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2-DFM-6-NT are largely unknown. The compound has not been tested for its potential toxicity in humans or animals, so its effects on human health are unknown. Therefore, it is important to exercise caution when handling 4-Br-2-DFM-6-NT, as it may be hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
4-Br-2-DFM-6-NT has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable under normal conditions, making it easy to store and handle. Additionally, the compound is a versatile intermediate in the production of a wide range of organic compounds. However, the compound is not soluble in water, so it must be used in organic solvents. Additionally, the compound is flammable and may be hazardous, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 4-Br-2-DFM-6-NT. One potential direction is to further explore its use in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, research could be done to explore the potential applications of 4-Br-2-DFM-6-NT in metal-organic frameworks and polymers. Finally, further research could be done to better understand the biochemical and physiological effects of 4-Br-2-DFM-6-NT.
Propriétés
IUPAC Name |
5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQITYZTMDNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-6-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



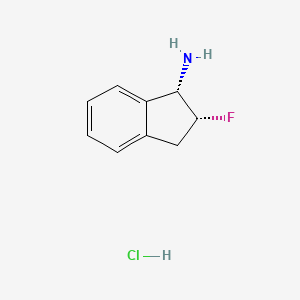

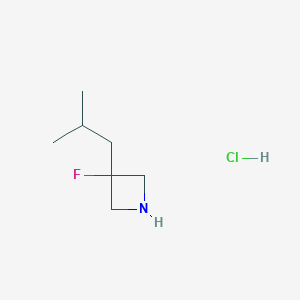
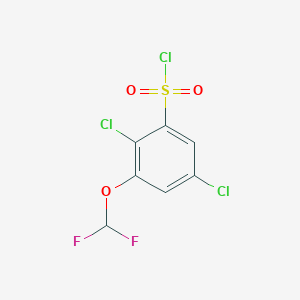

![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
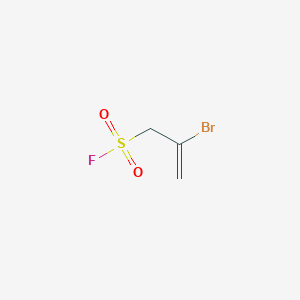
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
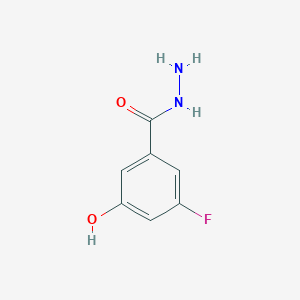
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
